molecular formula C9H12INO B1396581 (R)-2-amino-3-(4-iodophenyl)propan-1-ol CAS No. 210554-97-5

(R)-2-amino-3-(4-iodophenyl)propan-1-ol

Cat. No.: B1396581
CAS No.: 210554-97-5
M. Wt: 277.1 g/mol
InChI Key: MPCOBLKNQSOAGC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-amino-3-(4-iodophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H12INO and its molecular weight is 277.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-3-(4-iodophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCOBLKNQSOAGC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CO)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10708909
Record name (2R)-2-Amino-3-(4-iodophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10708909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210554-97-5
Record name (2R)-2-Amino-3-(4-iodophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10708909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 28.5 g (75.0 mmol) 2-amino-3-(4-iodophenyl)propanoate hydrochloride in 300 mL ethanol and 300 mL water is added to a mixture of 14.2 g (375 mmol) NaBH4 and 600 mL water (gas evolution!) and the resulting mixture is stirred at reflux for 2 h. The ethanol is evaporated in vacuo and the remaining aq. Phase is extracted with DCM (4×). The combined organic layers are dried with Na2SO4 and the solvent is removed in vacuo. The compound is used without further purification.
Name
2-amino-3-(4-iodophenyl)propanoate hydrochloride
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-amino-3-(4-iodophenyl)propan-1-ol
Reactant of Route 2
(R)-2-amino-3-(4-iodophenyl)propan-1-ol
Reactant of Route 3
(R)-2-amino-3-(4-iodophenyl)propan-1-ol
Reactant of Route 4
(R)-2-amino-3-(4-iodophenyl)propan-1-ol
Reactant of Route 5
(R)-2-amino-3-(4-iodophenyl)propan-1-ol
Reactant of Route 6
(R)-2-amino-3-(4-iodophenyl)propan-1-ol

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